n-(1-(2,4-Difluorophenyl)ethyl)prop-2-en-1-amine
Description
n-(1-(2,4-Difluorophenyl)ethyl)prop-2-en-1-amine is a secondary amine featuring a 2,4-difluorophenyl group attached to an ethyl chain, with a propenylamine moiety. The presence of the allylamine (prop-2-en-1-amine) group suggests reactivity in polymerization or as a building block for more complex molecules.
The ethyl spacer between the aromatic ring and the amine may modulate steric effects, while the propenyl chain offers sites for further functionalization.
Properties
Molecular Formula |
C11H13F2N |
|---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
N-[1-(2,4-difluorophenyl)ethyl]prop-2-en-1-amine |
InChI |
InChI=1S/C11H13F2N/c1-3-6-14-8(2)10-5-4-9(12)7-11(10)13/h3-5,7-8,14H,1,6H2,2H3 |
InChI Key |
LIOUYXMVGBWMOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)NCC=C |
Origin of Product |
United States |
Preparation Methods
Formation of the 1-(2,4-Difluorophenyl)ethyl Intermediate
The starting material is typically 2,4-difluorophenylacetaldehyde or its equivalent, which undergoes reductive amination or alkylation to introduce the ethylamine functionality.
- Reductive Amination: Reaction of 2,4-difluorophenylacetaldehyde with ammonia or a primary amine under reducing conditions (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) to yield 1-(2,4-difluorophenyl)ethylamine.
- Alternative routes: Use of Grignard reagents or organolithium reagents to install the ethylamine side chain on the difluorophenyl ring.
Introduction of the Prop-2-en-1-amine Group
The allyl group (prop-2-en-1-yl) is introduced onto the nitrogen of the ethylamine intermediate, typically by:
N-Alkylation: Reaction of 1-(2,4-difluorophenyl)ethylamine with allyl bromide or allyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is often performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at controlled temperatures to optimize yield and minimize side reactions.
Reductive amination with allyl aldehyde: Alternatively, the amine can be reacted with acrolein (prop-2-enal) followed by reduction to form the N-allyl amine.
Reaction Conditions and Optimization
- Bases: Sodium hydride (NaH) is commonly used to deprotonate the amine, facilitating nucleophilic attack on the allyl halide.
- Solvents: Dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) are preferred due to their ability to dissolve both reagents and bases and stabilize intermediates.
- Temperature: Reactions are typically conducted at 0°C to room temperature to control the rate and selectivity.
- Purification: After reaction completion, purification is achieved by column chromatography or recrystallization to isolate the pure this compound.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Reductive amination | 2,4-Difluorophenylacetaldehyde, NH3, NaBH3CN | 1-(2,4-Difluorophenyl)ethylamine |
| 2 | N-Alkylation | Allyl bromide, NaH, DMSO, 0°C to RT | This compound |
| 3 | Purification | Column chromatography or recrystallization | Pure target compound |
Research Findings and Notes
- The presence of fluorine atoms in the 2,4-positions of the phenyl ring increases lipophilicity and metabolic stability, which is advantageous for biological applications.
- The allyl amine functionality allows further chemical modifications, such as Michael additions or cross-coupling reactions.
- The use of sodium hydride as a base and DMSO as solvent is well-documented to provide good yields with minimal side products.
- The compound's synthesis has been reported primarily in research chemical catalogs and patent literature, with no major industrial-scale methods publicly disclosed.
Chemical Reactions Analysis
Nucleophilic Substitution and Alkylation
The primary amine group enables reactions such as:
-
Amide formation : Reaction with maleic anhydride under acidic conditions to yield acylated derivatives .
-
Alkylation : Potential quaternization with alkyl halides, though specific examples for this compound are not explicitly detailed.
Oxidative Reactions
-
Oxidation of the amine : Fluorine substituents may stabilize intermediates, but direct oxidation pathways are not explicitly documented.
-
Cross-coupling : Similar to cinnamylamine derivatives, the compound may participate in palladium-catalyzed oxidative Mizoroki-Heck reactions with alkenes .
Radical and Photoredox Reactions
-
Cyclization : Fluorinated amines can undergo photoredox radical cyclization to form cyclic amines or lactams, as demonstrated in analogous systems .
-
Hydroamination : Potential anti-Markovnikov hydroamination of alkenes under photoredox conditions, though specific data for this compound is limited .
Reaction Conditions and Yields
Mechanistic Insights
-
Fluorine effects : The 2,4-difluorophenyl group enhances lipophilicity and stabilizes intermediates via electron withdrawal, reducing side reactions (e.g., oxidation).
-
Amine reactivity : The primary amine acts as a nucleophile, enabling substitution and coupling reactions. The ethyl group may influence steric effects and regioselectivity .
Scientific Research Applications
N-(1-(2,4-Difluorophenyl)ethyl)prop-2-en-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(1-(2,4-Difluorophenyl)ethyl)prop-2-en-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s difluorophenyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Key Compounds:
| Compound Name | Substituents on Phenyl Ring | Amine Structure | Molecular Formula | Molecular Weight (g/mol) | Key References |
|---|---|---|---|---|---|
| n-(1-(2,4-Difluorophenyl)ethyl)prop-2-en-1-amine | 2,4-Difluoro | Prop-2-en-1-amine | C₁₁H₁₂F₂N | 199.22 | |
| 1-(3,4-Difluorophenyl)-2-methylprop-2-en-1-amine | 3,4-Difluoro | 2-Methylprop-2-en-1-amine | C₁₀H₁₁F₂N | 183.20 | |
| 1-(3-Bromophenyl)ethylamine | 3-Bromo | 2-Methylprop-2-en-1-ylamine | C₁₂H₁₆BrN | 260.17 | |
| prop-2-en-1-yl({1-[4-(trifluoromethoxy)phenyl]ethyl})amine | 4-Trifluoromethoxy | Prop-2-en-1-amine | C₁₂H₁₃F₃NO | 260.24 | |
| N-ethyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine | 4-Trifluoromethyl | Propan-2-amine (N-ethyl) | C₁₂H₁₅F₃N | 231.26 |
Discussion:
Fluorine Substituent Position: The 2,4-difluoro substitution in the target compound (vs. 3,4-difluoro in ) alters electronic and steric profiles. The 2,4-difluoro configuration is common in pharmaceuticals (e.g., fluoroquinolones) due to enhanced membrane permeability .
Amine Chain Modifications :
- The 2-methylprop-2-en-1-amine in adds steric hindrance, which may reduce reactivity in polymerization but improve stability.
- N-ethyl substitution in (propan-2-amine derivative) enhances lipophilicity, a trait exploited in CNS-active drugs like fenfluramine derivatives .
Halogen vs.
Biological Activity
The compound n-(1-(2,4-difluorophenyl)ethyl)prop-2-en-1-amine, a derivative of prop-2-en-1-amine, has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key steps include:
- Formation of the Propene Backbone : The initial step involves the creation of a propene structure through a condensation reaction.
- Substitution with 2,4-Difluorophenyl Group : The introduction of the 2,4-difluorophenyl moiety is achieved through electrophilic aromatic substitution or similar methodologies.
Antimicrobial Properties
Research has indicated that compounds with structural similarities to this compound exhibit significant antimicrobial activity. For instance, studies on related chalcones revealed high efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating potent antimicrobial properties .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Chalcone A | Staphylococcus aureus | 7.81 |
| Chalcone B | Escherichia coli | 15.62 |
Anticancer Activity
This compound has also been evaluated for its anticancer potential. Studies have demonstrated that similar compounds can inhibit various cancer cell lines by targeting specific pathways such as the Raf/MEK/ERK signaling cascade. This mechanism is crucial for cell proliferation and survival in several types of cancers, including melanoma and non-small cell lung cancer .
Enzyme Inhibition
The compound exhibits inhibitory effects on key enzymes involved in metabolic pathways. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), which is essential for DNA synthesis and repair. This inhibition can lead to reduced proliferation of cancer cells and may enhance the efficacy of existing chemotherapeutic agents .
Case Studies
Several case studies illustrate the biological activity of related compounds:
- Study on Antimicrobial Activity : A series of synthesized chalcones were tested for their antimicrobial properties against various pathogens. Results indicated that compounds with fluorinated phenyl groups exhibited enhanced activity compared to their non-fluorinated counterparts .
- Anticancer Evaluation : In vitro studies demonstrated that derivatives of this compound showed promising results in inhibiting the growth of cancer cell lines through apoptosis induction and cell cycle arrest .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing n-(1-(2,4-difluorophenyl)ethyl)prop-2-en-1-amine, and which methods offer optimal yields under mild conditions?
- Answer : Pd-catalyzed allylic amination is a key method for synthesizing allylamine derivatives. For example, in situ tether formation and carbometalation strategies (e.g., using allyl amines and aryl halides) can introduce the 2,4-difluorophenyl group with regioselectivity control. Reaction optimization should focus on ligand selection (e.g., Buchwald-Hartwig ligands) and solvent polarity to stabilize intermediates. Yields >70% are achievable at 60–80°C in THF or DMF with Pd(OAc)₂ as a catalyst .
Q. How can the purity and structural integrity of n-(1-(2,4-difluorophenyl)ethyl)prop-2-en-1-amine be validated experimentally?
- Answer : Combine orthogonal analytical techniques:
- HPLC : Use a C18 column with UV detection at 254 nm (methanol/water gradient, 0.1% TFA) to assess purity (>95%).
- NMR : Confirm the presence of the allyl group (δ 5.2–5.8 ppm for vinyl protons) and 2,4-difluorophenyl aromatic signals (δ 6.8–7.4 ppm with coupling constants J = 8–10 Hz for meta-fluorine).
- X-ray crystallography : Resolve crystal structures using SHELXL for absolute configuration verification .
Q. What are the stability considerations for n-(1-(2,4-difluorophenyl)ethyl)prop-2-en-1-amine under various storage conditions?
- Answer : The compound is sensitive to light and oxidation due to the allylamine moiety. Store under inert gas (N₂/Ar) at –20°C in amber vials. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation when stabilized with 0.1% BHT .
Advanced Research Questions
Q. How does the electronic nature of the 2,4-difluorophenyl substituent influence reaction kinetics and regioselectivity in palladium-catalyzed coupling reactions involving this compound?
- Answer : The electron-withdrawing fluorine atoms reduce electron density at the phenyl ring, favoring oxidative addition in Pd-mediated reactions. DFT calculations reveal that para-fluorine stabilizes transition states by 2–3 kcal/mol compared to non-fluorinated analogs. This enhances regioselectivity for ortho-substitution in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. What strategies can resolve contradictory crystallographic and spectroscopic data for n-(1-(2,4-difluorophenyl)ethyl)prop-2-en-1-amine derivatives?
- Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state).
- Variable-temperature NMR : Identify rotamers or tautomers (e.g., coalescence temperatures).
- Twinned data refinement : Use SHELXD/SHELXE to model disorder in crystal structures.
- Computational chemistry : Compare DFT-optimized geometries with experimental data .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of n-(1-(2,4-difluorophenyl)ethyl)prop-2-en-1-amine in kinase inhibition?
- Answer : Focus on modular derivatization:
- Core modifications : Replace the allyl group with cyclopropyl or propargyl moieties to alter steric bulk.
- Fluorine scan : Synthesize mono-fluoro (2-F or 4-F) analogs to isolate electronic effects.
- Assay design : Use p38 MAP kinase inhibition assays (IC₅₀ determination) with ATP-competitive binding studies .
Q. What are the challenges in scaling up enantioselective syntheses of chiral n-(1-(2,4-difluorophenyl)ethyl)prop-2-en-1-amine derivatives?
- Answer : Key issues include:
- Catalyst loading : Asymmetric hydrogenation with chiral Ru or Ir catalysts requires <1 mol% loading to maintain cost efficiency.
- Byproduct control : Mitigate racemization via pH control (e.g., buffer at pH 6–7) and low-temperature conditions (–10°C).
- Downstream purification : Chiral HPLC (Chiralpak AD-H column) or enzymatic resolution improves enantiomeric excess (>99% ee) .
Methodological Notes
- Synthetic protocols : Prioritize air-free techniques (Schlenk line) for Pd-catalyzed reactions.
- Data interpretation : Cross-validate computational models (e.g., AIM theory) with experimental spectral data .
- Safety : Handle fluorine-containing intermediates in fume hoods due to potential HF release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
